molecular formula C10H13N3O3 B3058812 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid CAS No. 919536-50-8

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B3058812
CAS No.: 919536-50-8
M. Wt: 223.23
InChI Key: GOEYWOLAGLMLLD-UHFFFAOYSA-N
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Description

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid ( 919536-50-8) is a high-purity chemical compound with a molecular formula of C10H13N3O3 and a molecular weight of 223.23 g/mol . This molecule features a piperidine-4-carboxylic acid scaffold linked to a 6-oxo-1,6-dihydropyridazin-3-yl group, making it a valuable heterocyclic building block in medicinal chemistry and drug discovery research. Compounds based on the pyridazinone core are of significant research interest due to their wide range of potential biological activities. The structural motifs present in this reagent are frequently investigated in the development of novel therapeutic agents, as pyridazinone derivatives have been explored in various patent applications for their potential pharmacological properties . This product is intended for research purposes as a key synthetic intermediate or a chemical standard. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound in the synthesis of more complex molecules, for method development in analytical chemistry, or in biological screening assays.

Properties

IUPAC Name

1-(6-oxo-1H-pyridazin-3-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3/c14-9-2-1-8(11-12-9)13-5-3-7(4-6-13)10(15)16/h1-2,7H,3-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEYWOLAGLMLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693266
Record name 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919536-50-8
Record name 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone moiety (6-oxo-1,6-dihydropyridazin-3-yl) serves as the foundational heterocyclic structure. Its synthesis typically begins with the condensation of hydrazine derivatives with 1,4-diketones or α,β-unsaturated carbonyl compounds. For instance, reacting hydrazine hydrate with mucochloric acid (tetrachloro-1,4-benzoquinone) under acidic conditions yields 3,6-dichloropyridazine, which is subsequently hydrolyzed to 6-oxo-1,6-dihydropyridazin-3-ol. Selective halogenation at position 3 using phosphorus oxychloride (POCl₃) generates 3-chloro-6-oxo-1,6-dihydropyridazine, a key intermediate for further functionalization.

Alternative routes involve cyclization of β-keto esters with hydrazines. For example, ethyl acetoacetate and hydrazine hydrate react to form 3-methyl-6-oxo-1,6-dihydropyridazine, though this method requires precise temperature control (60–80°C) to avoid over-oxidation.

Carboxylic Acid Functionalization

The methyl ester protecting group is hydrolyzed to the free carboxylic acid using aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water (3:1) at 50°C. This step proceeds quantitatively, with no observable side reactions.

Hydrolysis Conditions:

Parameter Value
Base LiOH (2 equiv)
Solvent THF/H₂O (3:1)
Temperature 50°C
Time 4–6 hours

Industrial-Scale Production Considerations

Scaling the synthesis necessitates optimizing atom economy and minimizing waste. Continuous flow reactors enhance heat transfer and reaction control during the SNAr step, reducing side product formation. Solvent recycling (e.g., DMF recovery via distillation) and catalytic system reuse (e.g., Pd leaching <1 ppm) are critical for cost-effectiveness.

Comparative Analysis of Methodologies

Method Yield Cost Scalability
SNAr 45–60% Low High
Buchwald-Hartwig 55–70% High Moderate

The SNAr route favors industrial applications due to lower catalyst costs, whereas the Buchwald-Hartwig method offers superior yields for laboratory-scale synthesis.

Chemical Reactions Analysis

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like water or organic solvents, and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used .

Scientific Research Applications

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid has numerous scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets .

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Substituents

Several analogs substitute the pyridazinone or piperidine moieties to modulate physicochemical or biological properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid C₁₇H₁₈ClN₃O₃ 347.80 1172024-16-6 Chloro-methylphenyl group at pyridazinone N1
1-[1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid C₁₆H₁₆FN₃O₃ 317.32 1171184-76-1 Fluorophenyl group at pyridazinone N1

Key Findings :

  • The chloro-methylphenyl analog (347.80 g/mol) exhibits increased molecular weight and hydrophobicity compared to the parent compound, likely enhancing membrane permeability .

Benzyl-Substituted Pyridazine Derivatives

Substitution at the pyridazine ring with benzyl groups modifies steric and electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(4-Methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid C₁₄H₁₄NO₃ Not specified 1036516-30-9 Benzyl group at pyridazine N1; pyridine instead of pyridazinone
1-(4-Isopropylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid C₁₆H₁₈NO₃ Not specified 1039316-84-1 Bulky isopropylbenzyl substituent

Key Findings :

Heterocyclic Ring Modifications

Replacing the pyridazinone ring with other heterocycles alters electronic properties:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid C₁₁H₁₅N₃O₃ 237.26 1334488-49-1 Pyrimidine replaces pyridazinone; methoxy group at C6

Key Findings :

  • The pyrimidine ring reduces the number of hydrogen-bond acceptors compared to pyridazinone. The methoxy group enhances lipophilicity (ClogP increase by ~0.5) .

Carboxylic Acid Derivatives

Modification of the carboxylic acid group impacts solubility and reactivity:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-methylcyclohexyl)piperidine-4-carboxamide C₁₈H₂₇N₄O₂ 347.44 Not specified Carboxylic acid replaced with carboxamide; methylcyclohexyl adds hydrophobicity

Key Findings :

  • The carboxamide derivative eliminates the acidic proton, increasing stability in physiological pH. The methylcyclohexyl group enhances logP by ~2.0 units .

Data Tables

Table 1: Molecular Properties of Key Analogs

CAS Number Molecular Formula Molecular Weight (g/mol) Purity (%)
919536-50-8 C₁₀H₁₃N₃O₃ 223.23 95
1172024-16-6 C₁₇H₁₈ClN₃O₃ 347.80 Not reported
1334488-49-1 C₁₁H₁₅N₃O₃ 237.26 Not reported

Table 2: Functional Group Impact on Properties

Substituent Effect on logP Effect on Solubility
-F (Fluorophenyl) Slight increase Moderate decrease
-COO⁻ (Carboxylic acid) Decrease Significant increase
-CONHR (Carboxamide) Increase Moderate decrease

Biological Activity

1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's significance in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂O₄, with a molecular weight of approximately 250.25 g/mol. The compound features a piperidine ring attached to a pyridazinone moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂O₄
Molecular Weight250.25 g/mol
CAS Number697257-26-4
MDL NumberMFCD09942648
Hazard ClassificationIrritant

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. For example, related compounds have been investigated for their effectiveness against various bacterial strains. The presence of the pyridazinone structure is believed to enhance the interaction with microbial targets, leading to inhibition of growth.

Enzyme Inhibition

The compound has shown potential as an inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 can result in increased levels of cAMP, which is beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays have indicated that it can inhibit the proliferation of cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicates that modifications to the piperidine or pyridazinone moieties can significantly affect antitumor efficacy.

Case Study 1: PDE4 Inhibition

In a study focusing on PDE4 inhibitors, compounds similar to this compound were evaluated for their ability to reduce inflammation in models of asthma. Results showed that these compounds significantly decreased inflammatory markers, supporting their therapeutic potential in respiratory diseases .

Case Study 2: Antimicrobial Activity

A series of derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Case Study 3: Anticancer Properties

In vitro studies on various cancer cell lines revealed that the compound could induce significant cytotoxic effects. The IC50 values were determined for different cell lines, showing effective inhibition at concentrations comparable to established chemotherapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 2
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1-(6-Oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxylic acid

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